molecular formula C5H14N2 B1617765 Pentylhydrazine CAS No. 2656-71-5

Pentylhydrazine

Cat. No.: B1617765
CAS No.: 2656-71-5
M. Wt: 102.18 g/mol
InChI Key: YVZACCLFRNQBNO-UHFFFAOYSA-N
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Description

Pentylhydrazine is an organic compound belonging to the hydrazine family It consists of a pentyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentylhydrazine can be synthesized through several methods. One common approach involves the reaction of pentylamine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where pentylamine and hydrazine hydrate are combined. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentylhydrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pentylazide or other nitrogen-containing compounds.

    Reduction: It can be reduced to form pentylamine.

    Substitution: this compound can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products

    Oxidation: Pentylazide and other nitrogen derivatives.

    Reduction: Pentylamine.

    Substitution: Halogenated pentyl derivatives.

Scientific Research Applications

Pentylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: this compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of pentylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The hydrazine moiety is known to form reactive intermediates that can modify cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar in structure but with a phenyl group instead of a pentyl group.

    Methylhydrazine: Contains a methyl group instead of a pentyl group.

    Ethylhydrazine: Contains an ethyl group instead of a pentyl group.

Uniqueness

Pentylhydrazine is unique due to its longer alkyl chain, which can influence its reactivity and interactions with other molecules. This makes it distinct from other hydrazine derivatives and potentially useful in specific applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

pentylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-2-3-4-5-7-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZACCLFRNQBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043837
Record name Pentylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2656-71-5
Record name N-Pentylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002656715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PENTYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX35HXL56X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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